molecular formula C14H18O B14416895 [(Cyclohexylidenemethoxy)methyl]benzene CAS No. 80336-22-7

[(Cyclohexylidenemethoxy)methyl]benzene

Katalognummer: B14416895
CAS-Nummer: 80336-22-7
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: QIDGEDYRGOSRNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Cyclohexylidenemethoxy)methyl]benzene is an organic compound that features a benzene ring substituted with a cyclohexylidene methoxy group. This compound is part of the broader class of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(Cyclohexylidenemethoxy)methyl]benzene typically involves the reaction of benzyl chloride with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the chloride ion is replaced by the cyclohexylidene methoxy group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

[(Cyclohexylidenemethoxy)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexylidene group to a cyclohexyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Cyclohexylidene ketones or carboxylic acids.

    Reduction: Cyclohexylmethylbenzene.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

[(Cyclohexylidenemethoxy)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of [(Cyclohexylidenemethoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Vergleich Mit ähnlichen Verbindungen

[(Cyclohexylidenemethoxy)methyl]benzene can be compared with other benzene derivatives such as:

    Toluene: A simple methyl-substituted benzene.

    Benzyl alcohol: A benzene ring with a hydroxymethyl group.

    Cyclohexylbenzene: A benzene ring with a cyclohexyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other benzene derivatives.

Eigenschaften

CAS-Nummer

80336-22-7

Molekularformel

C14H18O

Molekulargewicht

202.29 g/mol

IUPAC-Name

cyclohexylidenemethoxymethylbenzene

InChI

InChI=1S/C14H18O/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1,3-4,7-8,12H,2,5-6,9-11H2

InChI-Schlüssel

QIDGEDYRGOSRNZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=COCC2=CC=CC=C2)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.